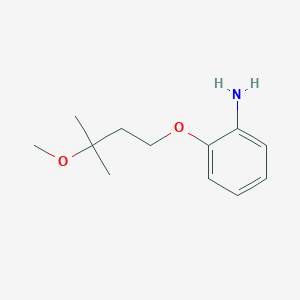

2-(3-Methoxy-3-methyl-butoxy)-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(3-Methoxy-3-methyl-butoxy)-phenylamine is a chemical entity that can be associated with various research studies, particularly in the field of organic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that are carefully optimized to achieve the desired product. For instance, the synthesis of a chalcone derivative is reported in the first paper, where the authors describe the use of density functional theory (DFT) to calculate the molecular structure and spectroscopic properties of the compound . Although this is not the exact compound of interest, the methodology and theoretical approach can be applied to the synthesis analysis of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The first paper provides a detailed analysis of the molecular structure using DFT calculations, which can be a valuable tool for analyzing the structure of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine . The bond angles and distances obtained from such calculations can offer insights into the stability and conformation of the molecule.

Chemical Reactions Analysis

Chemical reactions involving compounds with similar functional groups can shed light on the reactivity of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine. The second paper discusses the optimization of asymmetric hydrogenation reactions, which are a key class of reactions in organic synthesis . Understanding the factors that influence the enantioselectivity and yield of such reactions can be applied to predict the behavior of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The spectroscopic properties, such as NMR and IR spectra, are particularly informative and can be used to deduce the structure of the compound. The first paper's analysis of IR and NMR spectra using theoretical methods provides a framework for analyzing the physical and chemical properties of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine . Additionally, the third paper, while not directly related to the compound of interest, discusses the determination of metabolites using chromatography, which is a technique that can also be used to analyze the physical properties of organic compounds .

Applications De Recherche Scientifique

Chemical Stability and Interactions

The stabilization of certain chemical compounds, such as p-phenylenebis(N-tert-butylaminoxyl), is influenced by steric interactions between methoxy and tert-butyl groups. These interactions are crucial in determining the existence and stability of compounds like 2, which exists as p-phenylenebis(N-tert-butylaminoxyl) B due to these steric effects. This finding highlights the significance of molecular interactions in the stability and formation of chemical structures, particularly in relation to phenylamine derivatives (Nakazono et al., 1998).

Pharmacological Properties

Research has also explored the pharmacological properties of compounds related to 2-(3-Methoxy-3-methyl-butoxy)-phenylamine, such as 2-(2-Hydroxyethylamine)-3-(3-methyl-2-butenyl)-1,4-dihydro-1,4-naphthalenedione. These compounds have been synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol, leading to methoxylated derivatives. The in vitro antibacterial and modulatory activities of these compounds against bacterial strains have been studied, indicating their potential in therapeutic applications and highlighting the diverse pharmacological capabilities of methoxylated phenylamine derivatives (Figueredo et al., 2020).

Analytical Characterizations

The analytical characterizations of N-alkyl-arylcyclohexylamines, which include compounds with methoxy and phenylamine components, have been performed to aid in the identification of new psychoactive substances. These studies involve various analytical techniques, including gas chromatography and mass spectrometry, demonstrating the importance of analytical chemistry in understanding and identifying the properties and structures of complex chemical compounds like 2-(3-Methoxy-3-methyl-butoxy)-phenylamine (Wallach et al., 2016).

Propriétés

IUPAC Name |

2-(3-methoxy-3-methylbutoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-7-5-4-6-10(11)13/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRHDICDFEALD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=CC=C1N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-3-methyl-butoxy)-phenylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)